7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine
Overview
Description
7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family
Mechanism of Action
Target of Action
Related compounds such as imidazo[1,2-a]pyridines have been recognized as valuable scaffolds in medicinal chemistry due to their wide range of applications .
Mode of Action
Similar compounds have been shown to inhibit cdk2, a target for cancer treatment . The compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to have significant effects on cell cycle progression and apoptosis induction within cells .
Result of Action
Related compounds have shown cytotoxic activities against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable imidazole derivative, followed by chlorination and methylsulfanylation steps.
Cyclization Reaction: The initial step often involves the cyclization of a precursor such as 2-aminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-c]pyrimidine core.
Methylsulfanylation: The methylsulfanyl group is typically introduced using methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid.
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like DMF or toluene.
Major Products
Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.
Oxidized Products: Sulfoxides and sulfones derived from the oxidation of the methylsulfanyl group.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: A closely related compound with similar structural features but different substituents.
2-Chloromethyl-3,5-dimethyl-4-pyrimidine: Another pyrimidine derivative with chloromethyl groups but lacking the imidazo ring structure.
Uniqueness
7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in related compounds, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
7-chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3S/c1-14-8-12-6(10)2-7-11-5(3-9)4-13(7)8/h2,4H,3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEWNPRPHCJBAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=NC(=CN21)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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